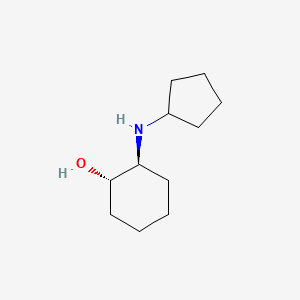

(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol

Description

Properties

IUPAC Name |

(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-11-8-4-3-7-10(11)12-9-5-1-2-6-9/h9-13H,1-8H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYQSCITTDCQJK-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

The structure features a cyclohexanol backbone with a cyclopentylamino substituent, which may influence its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

- Antioxidant Activity : Studies have shown that related compounds with hydroxyl groups can significantly inhibit lipid oxidation in brain homogenates, suggesting potential neuroprotective effects .

- Antimicrobial Activity : Preliminary investigations suggest this compound may possess antimicrobial properties, particularly against certain bacterial strains. For instance, derivatives with similar structures have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Adenosine Receptor Modulation : The compound may act as a partial agonist at adenosine receptors, which are implicated in various physiological processes including cell proliferation and cardiovascular function . This interaction could lead to modulation of heart rate and vascular responses.

- Inhibition of Protein-Protein Interactions : Similar compounds have been studied for their ability to disrupt protein-protein interactions critical in cancer biology, particularly involving the p53 tumor suppressor pathway .

Case Studies

Several studies have investigated the biological activity of this compound or related compounds:

- Antioxidant Studies : In vitro assays demonstrated that compounds with similar structures inhibited oxidative stress markers in neuronal cells, indicating a protective effect against neurodegeneration .

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that certain derivatives exhibited minimum inhibitory concentrations (MICs) against MRSA strains ranging from 32–34 µg/mL . This suggests potential for development as an antimicrobial agent.

- Cellular Assays : Research involving cellular models indicated that the compound could induce apoptosis in cancer cells through the activation of p53 pathways, enhancing its profile as a potential anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in biological activity:

| Compound | Antioxidant Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Yes | Adenosine receptor modulation |

| Related cyclohexanol derivatives | High | Variable | Antioxidant and antimicrobial pathways |

| Pyrrolopyrazine derivatives | High | Yes | Protein-protein interaction inhibition |

Scientific Research Applications

Norepinephrine Transporter Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of the norepinephrine transporter (NET). NET is crucial in regulating norepinephrine levels in the brain, making it a target for treating conditions such as depression, attention-deficit hyperactivity disorder (ADHD), and Parkinson's disease. The stereochemical configuration of (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol enhances its binding affinity to the NET, leading to improved therapeutic outcomes compared to existing treatments .

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. Studies have focused on the lipophilicity of these compounds, which correlates with their ability to penetrate the blood-brain barrier and exert central nervous system effects. The lipophilicity was assessed using reversed-phase thin-layer chromatography (RP-TLC), revealing that certain derivatives possess favorable pharmacokinetic profiles for anticonvulsant activity .

Synthesis and Derivative Development

The synthesis of this compound has been explored through various organic synthesis methods. These methods allow for the modification of the compound to enhance its pharmacological properties or to develop new derivatives with specific therapeutic targets.

Synthetic Pathways

Innovative synthetic strategies have been employed to create derivatives that maintain or improve upon the original compound's efficacy. For example, modifications to the cyclopentyl group or the introduction of different functional groups have been investigated for their potential to enhance NET inhibition or anticonvulsant activity .

Case Study: NET Inhibitor Development

A recent study developed a series of compounds based on this compound, focusing on their potency as NET inhibitors. The study utilized a predictive proteochemometric model to optimize molecular structures and assess their binding affinities. Results indicated that certain modifications led to a significant increase in inhibitory potency compared to traditional NET inhibitors like nisoxetine .

| Compound | % Enhancement | pIC50 ± SEM |

|---|---|---|

| Nisoxetine | 8.2 ± 0.0 | 6.1 |

| Modified Compound A | 48 ± 3% | 7.5 ± 0.2 |

| Modified Compound B | 70 ± 17% | 6.3 ± 0.1 |

This table illustrates the comparative enhancement in activity of modified compounds over traditional inhibitors.

Case Study: Anticonvulsant Efficacy

Another investigation assessed the anticonvulsant efficacy of N-acyl derivatives of this compound using animal models of epilepsy. The study found that specific derivatives significantly reduced seizure frequency and severity compared to controls, suggesting a promising avenue for future drug development .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural and functional differences between the target compound and analogs:

Key Observations:

- Substituent Size and Rigidity: The cyclopentyl group offers intermediate steric bulk between cyclopropyl (smaller, strained) and benzyl (bulky, aromatic). This balance may enhance substrate binding in catalytic applications compared to smaller groups like dimethylamino .

- Stereochemical Influence: The (1S,2S) configuration is critical for enantioselectivity. For example, (1S,2S)-2-(dimethylamino)cyclohexan-1-ol achieves >90% enantiomeric excess in desymmetrization reactions, whereas the (1S,2R) isomer () likely exhibits divergent reactivity .

- Pharmacological Relevance : Tramadol’s (1S,2S) isomer () lacks opioid activity compared to the (1R,2R) form, underscoring how stereochemistry dictates biological function .

Physicochemical and Functional Properties

- Solubility and Stability: Cyclopentylamino derivatives may exhibit improved lipid solubility over polar substituents (e.g., aminomethyl in ), enhancing membrane permeability in drug candidates. The benzylamino analog () shows higher melting points due to aromatic stacking, whereas cyclopentyl’s non-planar structure reduces crystallinity .

- Catalytic Efficiency: (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol demonstrates superior catalytic activity in cyclic meso-anhydride desymmetrization compared to less rigid analogs, suggesting that cyclopentylamino’s larger ring could further modulate transition-state interactions .

Preparation Methods

Reductive Amination Approach

A key method to prepare (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol involves reductive amination of 2-aminocyclohexanol derivatives with cyclopentanone or its equivalents. This method typically uses sodium cyanoborohydride as the reducing agent, which selectively reduces the iminium intermediate formed between the amine and ketone.

-

- Starting from 4-aminocyclohexanol, the amine reacts with cyclopentanone to form an iminium ion intermediate.

- Sodium cyanoborohydride is added to reduce the iminium ion to the corresponding amine.

- This reaction produces a mixture of diastereomers due to hydride attack on either face of the iminium ion.

- Diastereomers are separated by flash column chromatography to isolate the (1S,2S) stereoisomer specifically.

-

- Both cis and trans isomers of the cyclopentyl substituent are generated.

- The absolute configurations are assigned using 2D NMR techniques combined with stereochemical information from intermediates.

- This method allows access to all eight stereoisomers of the related compounds, including the desired (1S,2S) isomer.

One-Pot Synthesis and Protection Strategies

Advanced synthetic routes have been developed to reduce the number of steps and avoid the use of hydrogen gas and heavy metals, which are common in traditional reductions.

-

- Several steps, including protection of amino groups and subsequent substitution reactions, can be performed in one pot without isolating intermediates.

- This reduces purification challenges, especially for amorphous intermediates that are difficult to purify chromatographically.

- Amino protecting groups are introduced early to increase reaction selectivity and facilitate one-pot transformations.

Protecting Group Considerations:

- The choice of protecting group (Pg) is crucial to ensure intermediates are solid and recrystallizable, enabling purification without chromatography.

- This strategy improves the industrial applicability and economic viability of the synthesis.

Catalytic Hydrogenation and Subsequent Reactions

In some synthetic routes related to cycloalkylamines, catalytic hydrogenation with palladium on carbon (Pd/C) under controlled hydrogen pressure is used to reduce intermediates, followed by addition of cyclopentanone to form the cyclopentylamino substituent.

-

- The reaction is carried out in ethanol with Pd/C catalyst under nitrogen and hydrogen atmosphere.

- Temperature is carefully controlled to avoid decomposition.

- After hydrogenation, acid and cyclopentanone are added, and the mixture is purged with hydrogen again to complete the reductive amination.

- The product is isolated by filtration and washing steps, followed by solvent exchanges to purify the amine acetate salt.

Summary Table of Preparation Methods

Research Findings and Optimization

- The stereochemical outcome of reductive amination is influenced by the hydride source and the steric environment of the iminium ion.

- Use of sodium cyanoborohydride provides moderate to high selectivity but generates mixtures requiring chromatographic separation.

- One-pot processes with appropriate protecting groups can streamline synthesis and reduce costs.

- Catalytic hydrogenation methods provide a scalable route with good stereochemical purity but involve handling hydrogen gas and metal catalysts.

- Advanced NMR techniques are essential for stereochemical assignment and verification of the final product's absolute configuration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.